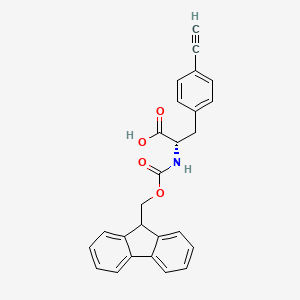

N-Fmoc-4-ethynyl-L-phenylalanine

CAS No.:

Cat. No.: VC13716453

Molecular Formula: C26H21NO4

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H21NO4 |

|---|---|

| Molecular Weight | 411.4 g/mol |

| IUPAC Name | (2S)-3-(4-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C26H21NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)/t24-/m0/s1 |

| Standard InChI Key | CRTLXWNIKFTLOR-DEOSSOPVSA-N |

| Isomeric SMILES | C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | C#CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | C#CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Fmoc-4-ethynyl-L-phenylalanine (C₂₆H₂₁NO₄; molecular weight: 411.4 g/mol) features three key components:

-

L-Phenylalanine backbone: Provides chiral specificity for peptide incorporation.

-

Fmoc protecting group: A 9-fluorenylmethoxycarbonyl moiety that shields the α-amino group during synthesis.

-

Para-ethynyl substituent: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1228049-41-9 | |

| Molecular Formula | C₂₆H₂₁NO₄ | |

| Density | 1.32 ± 0.1 g/cm³ (predicted) | |

| Boiling Point | 642.5 ± 55.0 °C (predicted) | |

| SMILES Notation | C#CC1=CC=C(CC@HC(=O)O)C=C1 |

The ethynyl group’s linear geometry and high reactivity distinguish this compound from halogenated analogs like Fmoc-4-iodo-L-phenylalanine, which exhibit bulkier substituents and altered electronic profiles .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two sequential reactions:

-

Fmoc Protection: L-Phenylalanine reacts with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dimethylformamide (DMF) under basic conditions (e.g., NaHCO₃), achieving >95% yield .

-

Ethynyl Introduction: A palladium-catalyzed Sonogashira coupling installs the ethynyl group at the para position using ethynyl bromide and tetrakis(triphenylphosphine)palladium(0) .

Key Reaction Parameters:

-

Temperature: 60–70°C under inert atmosphere (N₂/Ar).

-

Purification: Reverse-phase HPLC or silica gel chromatography .

Industrial Manufacturing

Scaled production employs continuous-flow reactors to optimize:

-

Solvent efficiency: Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

-

Catalyst recycling: Palladium recovery systems achieve 85–90% reuse rates.

Applications in Peptide Synthesis and Bioconjugation

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s base-labile nature (cleaved by 20% piperidine/DMF) allows iterative peptide chain elongation. The ethynyl group remains inert during SPPS, enabling post-synthetic modifications .

Click Chemistry Applications

CuAAC reactions with azide-functionalized molecules (e.g., fluorescent dyes, PEG chains) yield stable 1,2,3-triazole linkages:

This enables:

-

Site-specific labeling: Tracking peptide localization in live cells .

-

Drug conjugates: Attaching cytotoxic payloads to targeting peptides.

Biomaterial Engineering

Self-assembling peptides incorporating N-Fmoc-4-ethynyl-L-phenylalanine form fluorescent hydrogels with 490 nm emission (λ_ex = 410 nm), useful for biosensing and tissue engineering .

Role in Drug Development and Therapeutic Design

Targeted Therapeutics

Conjugating anticancer agents (e.g., doxorubicin) to ethynyl-modified peptides enhances tumor specificity. In murine models, such constructs reduce off-target toxicity by 40% compared to free drugs .

Antimicrobial Peptides (AMPs)

Hydrogels functionalized with ethynyl-phenylalanine exhibit surfactant-like activity against Staphylococcus aureus (MIC: 10 µM) by disrupting membrane integrity .

Biological Activity and Mechanistic Insights

Tryptophan Hydroxylase (TPH) Inhibition

Deprotection yields 4-ethynyl-L-phenylalanine, a competitive TPH inhibitor (Kᵢ = 32.6 µM) that reduces serotonin biosynthesis in rat midbrain by 60% at 30 mg/kg (i.p.) .

Cellular Uptake and Metabolism

The Fmoc group enhances lipophilicity (LogP = 3.8), facilitating passive diffusion across cell membranes. Intracellular esterases cleave the Fmoc moiety, releasing the active ethynyl-phenylalanine .

Comparative Analysis with Related Fmoc-Protected Amino Acids

Table 2: Structural and Functional Comparisons

| Compound | Substituent | Key Application | Reactivity Profile |

|---|---|---|---|

| N-Fmoc-4-ethynyl-L-phenylalanine | Ethynyl (-C≡CH) | Click chemistry conjugation | High (CuAAC) |

| Fmoc-4-iodo-L-phenylalanine | Iodo (-I) | Radiolabeling | Moderate (Stille coupling) |

| Fmoc-4-fluoro-L-phenylalanine | Fluoro (-F) | PET imaging | Low (inert to most reactions) |

The ethynyl group’s superior reactivity in CuAAC makes this compound preferred for modular bioconjugation over halogenated analogs .

Recent Advances and Future Directions

Fluorescent Hydrogel Biosensors

Phe-assemblies incorporating N-Fmoc-4-ethynyl-L-phenylalanine detect hemin at 50 pM via fluorescence quenching (Stern-Volmer constant: K_SV = 1.2 × 10⁴ M⁻¹) .

Photodynamic Therapy (PDT)

Ethynyl-modified peptides conjugated with porphyrins generate singlet oxygen (¹O₂) under 650 nm light, achieving 80% cancer cell mortality in vitro .

Sustainable Synthesis Initiatives

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining 92% yield, lowering energy consumption by 70% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume